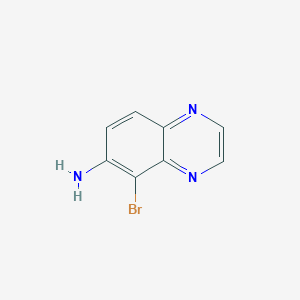

5-Bromoquinoxalin-6-amine

描述

Significance of Quinoxaline (B1680401) Derivatives in Contemporary Chemistry and Biology

Quinoxaline, a compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, and its derivatives are an important class of nitrogen-containing heterocyclic compounds. sapub.orgnih.govipp.pt This structural motif is found in a variety of biologically active molecules and has led to the development of numerous compounds with diverse pharmacological activities. sapub.orgwisdomlib.org

Quinoxaline derivatives have been extensively studied and have shown a broad spectrum of biological activities, including:

Antimicrobial Activity: They have demonstrated effectiveness against various bacterial and fungal strains. sapub.orgresearchgate.net

Antiviral Activity: Certain quinoxaline derivatives have shown potential as antiviral agents, including against the herpes simplex virus. ipp.pt

Anticancer Activity: Many quinoxaline derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxic effects against various cancer cell lines. sapub.orgwisdomlib.org

Anti-inflammatory and Analgesic Activity: The quinoxaline scaffold has been utilized to develop compounds with anti-inflammatory and pain-relieving properties. sapub.orgipp.pt

Other Therapeutic Areas: Research has also explored their potential in treating neurodegenerative disorders, malaria, and as antihypertensive agents. sapub.org

The diverse biological profile of quinoxaline derivatives underscores their importance in medicinal chemistry and drug discovery. nih.govresearchgate.net

Role of 6-Amino-5-bromoquinoxaline as a Strategic Synthetic Intermediate and Research Scaffold

6-Amino-5-bromoquinoxaline serves as a crucial intermediate in the synthesis of a variety of more complex molecules, primarily within the pharmaceutical industry. innospk.comnbinno.com Its strategic importance lies in the reactivity of its amino and bromo substituents, which allow for a range of chemical modifications.

The bromine atom at the 5-position can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The amino group at the 6-position provides a site for acylation, alkylation, or diazotization reactions, further expanding the synthetic possibilities.

One of the most notable applications of 6-amino-5-bromoquinoxaline is as a key intermediate in the synthesis of Brimonidine (B1667796). innospk.comderpharmachemica.com Brimonidine is an alpha-2 adrenergic receptor agonist used in the treatment of glaucoma to reduce intraocular pressure. innospk.comguidechem.com The synthesis of Brimonidine and its derivatives often involves the reaction of 6-amino-5-bromoquinoxaline with other reagents to build the final drug molecule. derpharmachemica.comprepchem.comsphinxsai.com

Beyond its role in Brimonidine synthesis, 6-amino-5-bromoquinoxaline is also a valuable scaffold for the development of novel kinase inhibitors, which are a significant class of drugs for treating cancer and other diseases. nbinno.com Its potential extends to the creation of new bioactive molecules with potential antimicrobial and anticancer properties. innospk.com The compound's structure also makes it a candidate for the development of fluorescent probes for biological imaging. innospk.com

Chemical and Physical Properties of 6-Amino-5-bromoquinoxaline

| Property | Value | Source |

| CAS Number | 50358-63-9 | innospk.comnbinno.comlabproinc.com |

| Molecular Formula | C8H6BrN3 | innospk.comnbinno.comlabproinc.com |

| Molecular Weight | 224.06 g/mol | labproinc.comlgcstandards.compharmacompass.com |

| Appearance | Pale yellow to brown powder | innospk.comlabproinc.com |

| Melting Point | 151-153 °C or 157 °C | innospk.comlabproinc.com |

| Solubility | Soluble in dimethyl sulfoxide, dimethylformamide, and acetic acid | nbinno.com |

| Purity | ≥98.0% or >95% (HPLC) | labproinc.comlgcstandards.com |

Structure

3D Structure

属性

IUPAC Name |

5-bromoquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAOSCSPAYZRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310968 | |

| Record name | 6-Amino-5-bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-63-9, 134892-45-8 | |

| Record name | 6-Amino-5-bromoquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoquinoxalin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050358639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-5-bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-5-bromochinoxaline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-bromoquinoxalin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOQUINOXALIN-6-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU356DA5Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Development for 6 Amino 5 Bromoquinoxaline

Established Synthetic Pathways for 6-Amino-5-bromoquinoxaline

The traditional synthesis of 6-amino-5-bromoquinoxaline is a multi-step process that begins with a precursor diamine and involves cyclization, reduction, and bromination reactions. researchgate.netgoogle.com

Multi-Step Synthesis from Precursor Diamines (e.g., 4-nitrobenzene-1,2-diamine)

The synthesis involves three main steps:

Cyclization: 4-nitro-o-phenylenediamine (B140028) reacts with glyoxal (B1671930) to form 6-nitroquinoxaline (B1294896).

Reduction: The nitro group of 6-nitroquinoxaline is reduced to an amino group to yield 6-aminoquinoxaline (B194958).

Bromination: The 6-aminoquinoxaline is then brominated to produce the final product, 6-amino-5-bromoquinoxaline.

This multi-step approach allows for the controlled introduction of each functional group, leading to a high-purity product. google.com The total yield for this process can reach up to 77.3%. researchgate.net

Cyclization Reactions in 6-Amino-5-bromoquinoxaline Synthesis

The initial step in the synthesis is the cyclization of 4-nitro-o-phenylenediamine with glyoxal. This reaction forms the fundamental quinoxaline (B1680401) ring structure. The reaction is typically carried out in an aqueous or alcoholic solvent, such as ethanol (B145695) or methanol (B129727). google.com

Optimal conditions for the cyclization involve refluxing the reactants in ethanol for 12 hours, which can achieve a near-quantitative conversion to 6-nitroquinoxaline with a yield of over 95%. researchgate.net The reaction temperature is generally controlled between 0 and 100°C, and the reaction time can range from 1 to 24 hours. google.com The molar ratio of glyoxal to 4-nitro-o-phenylenediamine is typically between 1:1 and 3:1. google.com

Catalytic Hydrogenation Processes for Amino Group Formation (e.g., Pd/C catalysis)

The reduction of the nitro group in 6-nitroquinoxaline to form 6-aminoquinoxaline is a critical step. Catalytic hydrogenation is the preferred method for this transformation, as it avoids the use of harsher reducing agents like iron powder, which can generate significant waste. google.comguidechem.com

The most common catalyst used is palladium on carbon (Pd/C). researchgate.net The reaction is typically carried out in a solvent such as ethanol at a temperature of 70-80°C and a hydrogen pressure of 2-5 MPa. researchgate.net Under optimized conditions, this step can achieve a yield of 75-85%. Raney nickel is another catalyst that can be employed for this reduction. google.com

Selective Bromination Techniques for 6-Amino-5-bromoquinoxaline (e.g., N-bromosuccinimide, 1,3-dibromo-5,5-dimethylhydantoin)

The final step is the selective bromination of 6-aminoquinoxaline to yield 6-amino-5-bromoquinoxaline. The amino group on the quinoxaline ring directs the electrophilic substitution to the 5-position.

Several brominating agents can be used, with N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) being the most effective. researchgate.net

Using N-bromosuccinimide (NBS): The reaction is typically performed in a halogenated solvent like dichloromethane (B109758) at a temperature between 0 and 30°C for 4 to 5 hours. This method can achieve a yield of 98%.

Using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is considered one of the best for this bromination, providing a yield of up to 97.6% under mild conditions (20°C in dichloromethane). researchgate.net In a specific procedure, reacting 6-aminoquinoxaline with DBDMH in dichloromethane at 25°C for 5 hours resulted in a 98% yield of 6-amino-5-bromoquinoxaline. google.com

Using Bromine in Acetic Acid: A more traditional method involves the dropwise addition of bromine to a solution of 6-aminoquinoxaline in glacial acetic acid at 0-5°C. This method yields the hydrobromide salt of the product, which is then neutralized. The free base can be obtained with a yield of 82%.

Advanced Synthesis Strategies for Enhanced Yield and Purity of 6-Amino-5-bromoquinoxaline

To improve the efficiency and quality of 6-amino-5-bromoquinoxaline production, research has focused on optimizing reaction conditions.

Optimization of Reaction Conditions and Parameters (e.g., temperature, pressure, solvent effects)

Careful control of reaction parameters is crucial for maximizing yield and purity.

For the catalytic hydrogenation step , optimized conditions have been identified as a 1:20 mass ratio of Pd/C to 6-nitroquinoxaline, a reaction temperature of 70°C, a pressure of 2 MPa, and a reaction time of 3 hours. researchgate.net

For the bromination step , using dichloromethane as the solvent at a reaction temperature of 20°C has been found to be optimal. researchgate.net

The selection of the solvent is also critical. For instance, in the cyclization step, ethanol is favored for its solubility characteristics. In the bromination step, halogenated hydrocarbons such as dichloromethane, chloroform, or 1,2-dichloroethane (B1671644) are effective. google.com

Table of Synthesis Parameters

| Step | Reagents/Conditions | Yield | Purity | Reference |

| Cyclization | Glyoxal, ethanol, 12 h reflux | >95% | 90-95% | |

| Reduction | H₂, 5% Pd/C, ethanol, 80°C, 3 h | 75-85% | >97% | |

| Bromination | NBS, CH₂Cl₂, 25°C, 4 h | 98% | 99% | |

| Bromination | 1,3-dibromo-5,5-dimethylhydantoin, CH₂Cl₂, 20°C | 97.6% | - | researchgate.net |

Scalable Synthetic Approaches for 6-Amino-5-bromoquinoxaline

The industrial production of 6-amino-5-bromoquinoxaline necessitates synthetic routes that are not only high-yielding but also robust and scalable. Research has led to several effective methods capable of producing the compound in large quantities.

Cyclization: 4-nitrobenzene-1,2-diamine is first cyclized to form 6-nitroquinoxaline.

Hydrogenation: The nitro group of 6-nitroquinoxaline is then reduced to an amino group. This catalytic hydrogenation step is typically performed using a Palladium-on-carbon (Pd/C) catalyst at elevated temperature and pressure (e.g., 70°C and 2 MPa), resulting in 6-aminoquinoxaline. researchgate.net This method is considered safer and cleaner than older reduction techniques that used reagents like iron powder. guidechem.com

Bromination: The final step involves the regioselective bromination of 6-aminoquinoxaline at the 5-position. A common and highly effective brominating agent for this transformation is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). researchgate.net This reaction, often carried out in a solvent like dichloromethane at room temperature, is known for its high efficiency, with yields reported as high as 97.6%. researchgate.net This entire process has been successfully scaled to produce 10 kg batches, demonstrating its industrial feasibility.

Another scalable approach involves the direct bromination of 6-aminoquinoxaline. One method utilizes bromine in glacial acetic acid at a low temperature (0–10°C), which results in the precipitation of the hydrobromide salt in what is reported as a 100% crude yield. A subsequent work-up procedure involving neutralization and recrystallization can yield the pure free base. An alternative direct bromination uses copper(II) bromide (CuBr₂) as a bromine source in an aqueous hydrobromic acid solution, with oxygen or air as the oxidant. This method has been reported to produce 6-amino-5-bromoquinoxaline with a yield of 97.8% and high purity. guidechem.com

Below is a table summarizing these scalable synthetic approaches.

| Starting Material | Key Reagents | Solvent | Key Conditions | Reported Yield | Reference |

| 4-Nitrobenzene-1,2-diamine | 1. Glyoxal; 2. Pd/C, H₂; 3. DBDMH | Dichloromethane (for bromination) | 2. 70°C, 2 MPa; 3. 20°C | 77.3% (overall) | researchgate.net |

| 6-Aminoquinoxaline | Bromine | Glacial Acetic Acid | 0–10°C | 100% (crude) | |

| 6-Aminoquinoxaline | CuBr₂, O₂ | Aqueous HBr | 90-95°C | 97.8% | guidechem.com |

| 6-Aminoquinoxaline | DBDMH | Dichloromethane | 25°C | 98% | guidechem.com |

Green Chemistry Principles in 6-Amino-5-bromoquinoxaline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance safety. The production of 6-amino-5-bromoquinoxaline is no exception, with research focusing on safer reagents, alternative solvents, and process optimization.

A key green improvement has been the move away from hazardous reagents. For instance, the reduction of the nitro group in the synthesis from 4-nitrobenzene-1,2-diamine is achieved via catalytic hydrogenation. researchgate.netguidechem.com This method avoids the use of large quantities of iron powder, which generates significant inorganic waste. guidechem.com In the bromination step, agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and N-bromosuccinimide (NBS) are often preferred over elemental bromine. researchgate.netguidechem.com While bromine itself is used in some processes, DBDMH and NBS are solids that are easier and safer to handle, and their use can lead to higher selectivity and reduced side reactions. guidechem.com Furthermore, byproducts from the use of DBDMH, such as succinimide, can be neutralized with sodium bisulfite, aligning with green chemistry principles.

The exploration of alternative reaction media and catalysts also contributes to a greener synthesis. The use of ionic liquids, such as [BMIM]Br, has been proposed as a medium for bromination with NBS, which can enhance selectivity. While many procedures use chlorinated solvents like dichloromethane, research into greener solvent alternatives is a continuous effort in process chemistry. researchgate.netguidechem.com The use of catalytic systems, such as the Pd/C for hydrogenation or CuBr₂ for bromination, is inherently greener as it allows for the use of smaller, substoichiometric amounts of reagents that can often be recovered and reused. researchgate.netguidechem.com

Process optimization, including the use of modern chemical engineering technologies, presents another avenue for green synthesis. The application of continuous-flow reactors has been noted to improve the synthesis of related compounds by reducing reaction times and improving yield consistency, representing a potential advancement for the bromination step in 6-amino-5-bromoquinoxaline production. Such processes can also enhance safety by minimizing the volume of hazardous reagents present at any given time.

The table below highlights some of the green chemistry principles applied in the synthesis.

| Green Chemistry Principle | Traditional Method/Reagent | Greener Alternative/Approach | Benefit | Reference |

| Safer Reagents | Iron powder reduction | Catalytic hydrogenation (Pd/C) | Avoids heavy metal waste | guidechem.com |

| Safer Reagents | Elemental Bromine | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS) | Easier handling, higher selectivity, reduced toxicity | researchgate.netguidechem.com |

| Waste Reduction | Disposing of byproducts | Neutralization of byproducts (e.g., with sodium bisulfite) | Reduces environmental impact of waste streams | |

| Alternative Solvents | Chlorinated solvents (e.g., Dichloromethane) | Use of ionic liquids (e.g., [BMIM]Br) | Enhanced selectivity, potential for recycling | |

| Process Intensification | Batch processing | Continuous-flow reactors | Reduced reaction times, improved consistency, enhanced safety |

Analytical Characterization and Purity Assessment of 6 Amino 5 Bromoquinoxaline

Spectroscopic Analysis of 6-Amino-5-bromoquinoxaline

Spectroscopic analysis is fundamental to the characterization of 6-Amino-5-bromoquinoxaline, offering detailed insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of 6-Amino-5-bromoquinoxaline. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the arrangement of atoms within the molecule.

¹H NMR: In a typical ¹H NMR spectrum, the protons of the quinoxaline (B1680401) ring and the amino group exhibit characteristic chemical shifts. For instance, in a DMSO-d6 solvent, the aromatic protons of the quinoxaline core are expected to appear as a multiplet around 9.2 ppm, while the protons of the amino group may be observed as a singlet at approximately 7.1 ppm. sphinxsai.com Another source indicates the quinoxaline aromatic protons resonate at δ 8.2 ppm and the amino group (NH2) shows a broad singlet at δ 5.1 ppm in DMSO-d6.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the bromine (C5) is anticipated to have a chemical shift in the range of δ 120–125 ppm, confirming the position of the bromine substituent.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 6-Amino-5-bromoquinoxaline

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Assignment |

|---|---|---|---|

| ¹H | ~9.2 (m) | DMSO-d6 | Quinoxaline aromatic protons |

| ¹H | ~8.9 (s) | DMSO-d6 | Quinoxaline aromatic proton |

| ¹H | ~8.8 (s) | DMSO-d6 | Quinoxaline aromatic proton |

| ¹H | ~7.95 (d) | DMSO-d6 | Quinoxaline aromatic proton |

| ¹H | ~7.7 (d) | DMSO-d6 | Quinoxaline aromatic proton |

| ¹H | ~7.1 (s) | DMSO-d6 | Amino (NH₂) protons |

| ¹³C | 120-125 | DMSO-d6 | C5 (carbon attached to bromine) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the 6-Amino-5-bromoquinoxaline molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of a related compound, N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride, is used to identify N-H and C=N stretches, which are also relevant to 6-Amino-5-bromoquinoxaline.

Key characteristic absorption bands in the IR spectrum of 6-Amino-5-bromoquinoxaline would include:

N-H stretching vibrations: The amino group (NH₂) typically shows characteristic stretching bands.

C=N stretching vibrations: The carbon-nitrogen double bonds within the quinoxaline ring system will have distinct absorption peaks.

Aromatic C-H stretching: Vibrations associated with the aromatic protons.

C-Br stretching: The carbon-bromine bond will exhibit a characteristic absorption in the fingerprint region of the spectrum.

Table 2: Expected Infrared (IR) Absorption Bands for 6-Amino-5-bromoquinoxaline

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amino group) | 3400-3250 |

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch (Quinoxaline ring) | 1620-1550 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch | 1350-1250 |

| C-Br Stretch | 700-500 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of 6-Amino-5-bromoquinoxaline and for analyzing its fragmentation pattern, which aids in structural confirmation. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the mass-to-charge ratio (m/z) of the intact molecule. For 6-Amino-5-bromoquinoxaline (C₈H₆BrN₃), the expected molecular weight is approximately 224.06 g/mol . Electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z 244.96.

Fragmentation Pattern: The molecule will fragment in a predictable manner under the high-energy conditions of the mass spectrometer. The fragmentation pattern provides valuable structural information. For instance, the loss of the bromine atom or the amino group would result in characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for 6-Amino-5-bromoquinoxaline

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M]⁺ | ~223/225 | Molecular ion (isotopic pattern due to Br) |

| [M+H]⁺ | ~224/226 | Protonated molecular ion (isotopic pattern due to Br) |

| [M-Br]⁺ | ~144 | Fragment ion resulting from the loss of a bromine atom |

| [M-NH₂]⁺ | ~207/209 | Fragment ion resulting from the loss of the amino group |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound in solution. This technique provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The quinoxaline ring system in 6-Amino-5-bromoquinoxaline is a chromophore that absorbs UV light. The position and intensity of the absorption maxima (λmax) are characteristic of the compound's electronic structure. Some sources indicate that UV detection for HPLC analysis is performed at 254 nm.

Chromatographic Techniques for Purity Determination and Separation of 6-Amino-5-bromoquinoxaline

Chromatographic methods are indispensable for assessing the purity of 6-Amino-5-bromoquinoxaline and for separating it from any starting materials, byproducts, or degradation products.

High Performance Liquid Chromatography (HPLC) for Purity Assay

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of 6-Amino-5-bromoquinoxaline. innospk.comlgcstandards.com It separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

Purity Assay: By analyzing the area of the peak corresponding to 6-Amino-5-bromoquinoxaline relative to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined. Purity levels of greater than 99.0% are often reported. innospk.comruifuchemical.com

Method Parameters: A typical HPLC method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm or 264 nm. lgcstandards.com A reversed-phase HPLC-MS/MS method has been developed using a ZORBAX Eclipse Plus C18 column, achieving linearity in the range of 10.03–200.55 ng/mL.

Table 4: Typical HPLC Parameters for the Analysis of 6-Amino-5-bromoquinoxaline

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA (e.g., 40:60 v/v) |

| Detection | UV at 254 nm or 264 nm |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | Typically 10-20 µL |

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography (GC) is a powerful analytical technique employed to separate and analyze volatile compounds that can be vaporized without decomposing. sigmaaldrich.com In the context of 6-Amino-5-bromoquinoxaline production, GC is essential for the detection and quantification of residual volatile organic compounds (VOCs) that may be present from the synthesis process. researchgate.net The purity of 6-Amino-5-bromoquinoxaline can be confirmed by GC, with some suppliers guaranteeing a purity of greater than 98.0%. labscoop.com

A typical GC method for analyzing volatile impurities in active pharmaceutical ingredients (APIs) involves the following:

Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) is commonly used. ispub.com

Column : A capillary column, such as a BP 624 (30m x 0.53mm i.d. x 0.25µm film thickness), is often employed for separation. ispub.com

Carrier Gas : Nitrogen is typically used as the carrier gas. ispub.com

Injection and Detector Temperatures : The injector and detector temperatures are usually maintained at 230°C and 250°C, respectively. ispub.com

Oven Temperature Program : A programmed temperature gradient is used to facilitate the separation of different volatile compounds. For instance, the oven temperature might be held at an initial temperature, then ramped up at a specific rate to a final temperature. ispub.combibliotekanauki.pl

The use of high-purity GC solvents is critical to minimize background interference and ensure reliable and reproducible analytical results. sigmaaldrich.com GC methods for volatile impurity analysis are validated according to International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, and reliability. researchgate.netptfarm.pl

Impurity Profiling and Control in 6-Amino-5-bromoquinoxaline Production

The identification and control of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. derpharmachemica.com Impurity profiling involves the identification, characterization, and quantification of all potential impurities in an API.

Identification and Characterization of Process-Related Impurities (e.g., 5-Bromo-quinoxalin-6-yl-cyanamide)

During the synthesis of 6-Amino-5-bromoquinoxaline and its subsequent use in the production of APIs like brimonidine (B1667796), several process-related impurities can form. One such impurity that has been identified is 5-Bromo-quinoxalin-6-yl-cyanamide. derpharmachemica.com

This particular impurity was identified in brimonidine tartrate with a relative retention time (RRT) of 2.23 using Liquid Chromatography-Mass Spectrometry (LC-MS), which revealed a molecular ion peak at 248. derpharmachemica.com The structure of this impurity was further confirmed by Infra-Red (IR) spectroscopy, which showed a characteristic CN stretching band at 2226 cm⁻¹, and by Proton Nuclear Magnetic Resonance (¹H-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). derpharmachemica.com The formation of 5-Bromo-quinoxalin-6-yl-cyanamide can occur during the synthesis process, particularly during neutralization with dilute HCl. derpharmachemica.com

Table 1: Spectroscopic Data for 5-Bromo-quinoxalin-6-yl-cyanamide

| Analytical Technique | Observed Data | Implication |

| LC-MS | Molecular ion peak at 248 | Confirms the molecular weight of the impurity. |

| IR Spectroscopy | Sharp band at 2226 cm⁻¹ | Indicates the presence of a cyano (CN) group. |

| ¹H-NMR | Shows 4 aromatic protons | Consistent with the quinoxaline ring structure. |

| GC-MS | Molecular ion peak at 248 | Further confirms the mass of the impurity. |

This table is based on findings from a study on brimonidine tartrate impurities. derpharmachemica.com

Strategies for Impurity Mitigation and Quality Assurance

To ensure the quality of 6-Amino-5-bromoquinoxaline and minimize the formation of impurities, several strategies can be implemented throughout the manufacturing process.

pH Control : Careful adjustment and maintenance of pH during the reaction and work-up steps are crucial. For instance, the formation of 5-Bromo-quinoxalin-6-yl-cyanamide can be suppressed by maintaining a pH greater than 10 during certain reaction steps. One study demonstrated that decreasing the pH below 8 significantly increases the formation of this impurity. derpharmachemica.com

Control of Brominating Agents : Avoiding an excess of brominating agents, such as iodine, can help prevent the formation of unwanted byproducts.

Rigorous Purification : Implementing robust purification techniques, such as recrystallization, is essential to remove any thiourea (B124793) byproducts that may be introduced during certain synthetic routes.

Process Optimization : The synthesis of 6-Amino-5-bromoquinoxaline can be optimized to achieve high yields and purity. This includes controlling reaction temperatures and using specific solvents. For example, a high-yield synthesis method involves using 1,3-dibromo-5,5-dimethylhydantoin (B127087) as the brominating agent in dichloromethane (B109758) at 20°C. researchgate.net

Analytical Monitoring : Continuous monitoring of the reaction process using techniques like High-Performance Liquid Chromatography (HPLC) can help to track the formation of the desired product and any impurities, allowing for timely adjustments to the process parameters.

Table 2: Impact of pH on the Formation of 5-Bromo-quinoxalin-6-yl-cyanamide

| Entry | pH Range | Impurity Formation (%) |

| 1 | 7-8 | 4 |

| 2 | 5-6 | 9 |

| 3 | 3-4 | 15 |

This table illustrates the effect of pH on the percentage of the cyanamide (B42294) impurity formed, based on experimental data. derpharmachemica.com

By implementing these strategies, manufacturers can ensure the production of high-purity 6-Amino-5-bromoquinoxaline that meets the stringent requirements for pharmaceutical use.

Medicinal Chemistry Research and Pharmacological Applications of 6 Amino 5 Bromoquinoxaline Derivatives

6-Amino-5-bromoquinoxaline as a Precursor in Pharmaceutical Synthesis

6-Amino-5-bromoquinoxaline, with the CAS number 50358-63-9, is a highly valued intermediate in the pharmaceutical industry. innospk.comruifuchemical.com Its molecular formula is C8H6BrN3, and it possesses a molecular weight of approximately 224.06 g/mol . innospk.comnbinno.com The compound's utility stems from its role as a foundational building block for more complex molecules, most notably in the production of ophthalmic drugs and other bioactive compounds. chemimpex.com

A primary and well-established application of 6-Amino-5-bromoquinoxaline is its function as a key intermediate in the synthesis of Brimonidine (B1667796) Tartrate. innospk.comruifuchemical.com Brimonidine is a highly selective alpha-2 adrenergic receptor agonist used in ophthalmology to lower intraocular pressure in patients with glaucoma or ocular hypertension. innospk.comruifuchemical.com The synthesis pathways to Brimonidine leverage the reactive sites on the 6-Amino-5-bromoquinoxaline molecule.

Several methods for the synthesis of Brimonidine from this precursor have been documented:

Condensation with N-acetyl ethylene (B1197577) urea (B33335): A novel and industrially applicable process involves the condensation of 6-amino-5-bromoquinoxaline with N-acetyl ethylene urea in the presence of phosphorus oxychloride. This reaction forms an intermediate, acetyl brimonidine, which is subsequently hydrolyzed using methanolic sodium hydroxide (B78521) to yield the brimonidine base. The final step involves reacting the base with tartaric acid in methanol (B129727) to produce Brimonidine Tartrate in good yield. sphinxsai.comresearchgate.net

Thiocyanate Intermediate Pathway: Another common synthetic route begins with the conversion of 6-amino-5-bromoquinoxaline into a thiourea (B124793) derivative. This is achieved by reacting it with benzoyl chloride and ammonium (B1175870) thiocyanate. derpharmachemica.comenvironmentclearance.nic.in Alternatively, thiophosgene (B130339) can be used to generate the 5-bromo-6-isothiocyanatoquinoxaline (B26229) intermediate directly. derpharmachemica.comgoogleapis.com This intermediate is then reacted with ethylenediamine (B42938) to form the core structure of brimonidine. derpharmachemica.comenvironmentclearance.nic.in

Direct Bromination: In some processes, the synthesis starts from 6-aminoquinoxaline (B194958), which is brominated using a solution of bromine in glacial acetic acid to produce 6-amino-5-bromoquinoxaline hydrobromide. googleapis.comgoogle.com This product is then carried forward to the subsequent steps, such as the reaction with thiophosgene. googleapis.com

Synthesis Methods for Brimonidine Tartrate from 6-Amino-5-bromoquinoxaline

| Method | Key Reagents | Intermediate(s) | Reference |

|---|---|---|---|

| Condensation | N-acetyl ethylene urea, Phosphorus oxychloride, Methanolic sodium hydroxide, Tartaric acid | Acetyl brimonidine | sphinxsai.com, researchgate.net |

| Thiocyanate Pathway | Benzoyl chloride, Ammonium Thiocyanate OR Thiophosgene; Ethylenediamine | 5-Bromo-6-thiouredo Quinoxaline (B1680401) OR 5-Bromo-6-isothiocyanatoquinoxaline | derpharmachemica.com, environmentclearance.nic.in, googleapis.com |

| Direct Bromination Route | Bromine in acetic acid, Thiophosgene, Ethylenediamine | 6-Amino-5-bromoquinoxaline hydrobromide, 5-Bromo-6-isothiocyanatoquinoxaline | google.com, googleapis.com |

The versatility of 6-Amino-5-bromoquinoxaline extends beyond its role in synthesizing brimonidine. It serves as a valuable scaffold for the development of a diverse range of bioactive molecules and drug candidates. chemimpex.comcymitquimica.com Its structure is a key starting point for creating compounds with potential applications in treating cancer, inflammation, and neurological disorders. nbinno.com

Researchers have utilized this precursor to synthesize:

Kinase Inhibitors: The quinoxaline structure is a component of various kinase inhibitors, which are a critical class of drugs, particularly in oncology. nbinno.com

Alpha-Adrenergic Receptor Antagonists: The compound is a precursor for developing α1- and α2-adrenergic receptor antagonists. medchemexpress.com

Quinazoline (B50416) Derivatives: It is an important intermediate for synthesizing quinazoline derivatives, which have shown a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. nbinno.com

Fluorescent Probes: The quinoxaline core can be modified to create fluorescent materials used for biological imaging and diagnostics, highlighting its utility in materials science as well as medicinal chemistry. chemimpex.com

Exploration of Biological Activities of 6-Amino-5-bromoquinoxaline Derivatives

The inherent structure of the quinoxaline ring system, which is a part of several natural antibiotics like echinomycin (B1671085) and levomycin, suggests a potential for biological activity. researchgate.net Consequently, derivatives of 6-Amino-5-bromoquinoxaline have been a subject of intense investigation to explore their pharmacological properties. innospk.comchemimpex.com

Derivatives of 6-Amino-5-bromoquinoxaline have shown promise as antimicrobial agents. innospk.comchemimpex.com The core quinoxaline structure is known to inhibit the growth of Gram-positive bacteria. researchgate.net Research has focused on synthesizing and testing new derivatives to identify compounds with enhanced potency and broader spectrums of activity.

Studies have demonstrated that certain quinoxaline derivatives exhibit significant inhibition rates against various bacterial strains.

In one investigation, the synthesis of 1,2,3-triazole quinoxaline derivatives was achieved through a click chemistry reaction. Several of the resulting compounds, such as 4a, 4d, 4e, 4h, and 4i, displayed good antibacterial activity against different human pathogens. researchgate.net

Further research has highlighted that specific structural modifications to the quinoxaline scaffold can lead to enhanced antimicrobial activity, even against resistant bacterial strains.

Antimicrobial Activity of Quinoxaline Derivatives

| Derivative Class | Target Pathogens | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline-1,2,3-triazoles | Various human pathogenic bacteria | Compounds 4a, 4d, 4e, 4h, and 4i showed good antibacterial activity. | researchgate.net |

| General Quinoxaline Derivatives | Various pathogens, including resistant strains | Structural modifications can enhance activity against resistant bacteria. |

The development of novel anticancer agents is a significant area of research for 6-Amino-5-bromoquinoxaline derivatives. innospk.comchemimpex.comcymitquimica.com The quinoxaline and related quinazoline scaffolds are present in several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib. nih.gov The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to improve anticancer effects. nih.gov

Derivatives of 6-Amino-5-bromoquinoxaline are being investigated for their cytotoxic effects against various cancer cell lines.

Research into 6-bromo quinazoline-4(3H)-one derivatives has shown potential antiproliferative activity. For example, compound 8a in one study demonstrated significant potency against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values of 15.85 µM and 17.85 µM, respectively. nih.gov This compound also showed selectivity, being less toxic to normal (MRC-5) cell lines. nih.gov

The versatility of the 6-Amino-5-bromoquinoxaline precursor allows for its use in creating kinase inhibitors, a major class of targeted cancer therapies. nbinno.com

6-Amino-5-bromoquinoxaline and its derivatives are significant in neuroscience research, particularly for their interaction with alpha-2 (α2) adrenergic receptors and their potential as neuroprotective agents. chemimpex.comnbinno.comnih.gov The α2-receptor is a G protein-coupled receptor that, when activated, typically inhibits the release of norepinephrine, leading to effects like sedation and analgesia. wikipedia.org

Alpha-2 Adrenergic Agonists: The most prominent derivative, Brimonidine, is a potent and selective α2-adrenergic agonist. innospk.comruifuchemical.com Another related agonist, UK-14304 (5-bromo-6-[2-imidazoline-2-yl amino] quinoxaline), has been studied for its cognitive-enhancing effects. nih.gov Research suggests that the ability of α2-agonists to improve memory function in aged monkeys may be related to their selective binding to a specific subtype of the α2-receptor. nih.gov UK-14304 was found to have a slightly higher affinity for the proposed rauwolscine-insensitive (Ri) site compared to the rauwolscine-sensitive (Rs) site, a profile linked to cognitive benefits without significant side effects. nih.gov

Neuroprotection: Scientists have designed and synthesized new generations of 6-aminoquinoxaline derivatives to find compounds that can protect dopaminergic neurons, which are lost in Parkinson's disease. nih.gov One such derivative, named PAQ (4c), demonstrated neuroprotective action in cellular models of the disease. nih.gov

Alpha-2 Adrenergic Receptor Binding Affinity of UK-14304

| Compound | Receptor Subtype | Binding Affinity (Ki in nM) | Reference |

|---|---|---|---|

| UK-14304 | Ri (rauwolscine-insensitive) | 138 | nih.gov |

| Rs (rauwolscine-sensitive) | 245 |

Anti-inflammatory Activities (e.g., NF-κB activity, ALX/FPR2 activation)

Derivatives of 6-amino-5-bromoquinoxaline have demonstrated significant anti-inflammatory properties, primarily through the modulation of the nuclear factor-kappa B (NF-κB) pathway and activation of the lipoxin A4 receptor/formyl peptide receptor 2 (ALX/FPR2). nih.govacs.org These pathways are crucial in the body's inflammatory response. The NF-κB signaling pathway is a primary regulator of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules. nih.gov Its activation leads to an increased inflammatory response, which can result in tissue damage if not properly regulated. nih.gov

Research into synthetic lipoxin A4 mimetics (sLXms) containing a quinoxaline core, derived from 6-amino-5-bromoquinoxaline, has shown potent anti-inflammatory effects. nih.gov One such derivative, (R)-6, significantly attenuated NF-κB activity induced by lipopolysaccharide (LPS) and tumor-necrosis-factor-α (TNF-α) in monocytes and vascular smooth muscle cells. nih.govacs.org In vascular smooth muscle cells, TNF-α stimulation led to a five-fold increase in NF-κB activity, which was significantly reduced to a three-fold increase after treatment with the (R)-6 derivative. nih.govacs.org This highlights the potential of these compounds to mitigate inflammatory processes central to conditions like atherosclerosis. nih.govacs.org

Furthermore, these quinoxaline-based sLXms have been identified as agonists for the ALX/FPR2 receptor. nih.govacs.org The ALX/FPR2 receptor is a G-protein-coupled receptor that plays a pivotal role in the resolution of inflammation. nih.govnih.govresearchgate.net Activation of this receptor by its ligands can initiate pathways that lead to the dampening of the inflammatory response. nih.govresearchgate.net The derivative (R)-6 was found to activate the ALX/FPR2 receptor, functioning as a partial agonist. nih.gov This activation was confirmed through calcium mobilization assays in cells engineered to express the receptor. nih.gov The interaction with the ALX/FPR2 receptor suggests that these compounds mimic the action of endogenous pro-resolving lipid mediators like lipoxin A4. nih.gov

The anti-inflammatory effects of these derivatives are further evidenced by their ability to modulate the release of various cytokines. Studies on human monocytes have shown that the most active of these compounds can differentially affect the release of downstream targets of the NF-κB pathway, such as IL-6, IL-1β, IFN-γ, IL-10, IL-8, IL-12p70, and TNF-α. nih.govacs.org

Table 1: Effect of Quinoxaline Derivative (R)-6 on NF-κB Activity

| Cell Type | Inflammatory Stimulus | Treatment | Outcome | Citation |

|---|---|---|---|---|

| Monocytes | Lipopolysaccharide (LPS) | (R)-6 | Significant attenuation of NF-κB activity | nih.gov, acs.org |

| Vascular Smooth Muscle Cells | Tumor-Necrosis-Factor-α (TNF-α) | (R)-6 (1 nM) | Reduction of NF-κB activity from 5-fold to 3-fold increase | nih.gov, acs.org |

| Monocytes | Lipopolysaccharide (LPS) | (R)-6 | Dose-dependent inhibition of pro-inflammatory cytokine release | nih.gov, acs.org |

| HEK-293 Cells | - | (R)-6 | Activation of ALX/FPR2 receptor (partial agonist) | nih.gov |

Structure-Activity Relationship (SAR) Studies of 6-Amino-5-bromoquinoxaline Analogues

Structure-activity relationship (SAR) studies on 6-amino-5-bromoquinoxaline analogues have provided valuable insights into how structural changes influence their biological activity and selectivity. These studies are crucial for optimizing the therapeutic potential of these compounds.

In the context of anti-inflammatory quinoxaline-containing synthetic lipoxin A4 mimetics (QNX-sLXms), the stereochemistry and the length of the alkyl chain attached to the quinoxaline core have been shown to be critical determinants of efficacy and potency. nih.gov A study that synthesized and screened eight novel QNX-sLXms revealed that the (R)-enantiomer of a derivative with a six-carbon alkyl chain, compound (R)-6, was the most potent and efficacious anti-inflammatory agent among those tested. nih.govacs.org Its corresponding (S)-epimer, (S)-6, demonstrated a lesser reduction in NF-κB activity over a wider concentration range, indicating that the specific spatial arrangement of the substituents is crucial for optimal interaction with the biological target. nih.gov

Further SAR analysis demonstrated that altering the length of the alkyl chain also impacts activity. Increasing the chain length from six to eight carbons did not enhance efficacy but did result in a slight increase in potency compared to the parent compound. nih.gov Conversely, derivatives with other modifications, such as acetonide groups, were found to be the least effective. nih.gov These findings underscore the importance of both the stereocenter and the lipophilic side chain in modulating the anti-inflammatory properties of these analogues.

In the development of ligands for σ1 and σ2 receptors, structural modifications of the amine portion of related benzamide (B126) compounds, which can be conceptually linked to the functional groups on the quinoxaline ring, have been explored. nih.gov These studies revealed that the size of a fused amine ring and the position of the nitrogen atom within that ring dramatically affected binding affinity and selectivity for the σ2 receptor. nih.gov This demonstrates that constraining the conformation of the amine group is a key strategy for achieving high affinity and selectivity. nih.gov

Table 2: SAR Highlights of 6-Amino-5-bromoquinoxaline Analogues

| Compound Series | Structural Variation | Impact on Biological Activity | Citation |

|---|---|---|---|

| QNX-sLXms | Stereochemistry at the carbinol center | (R)-enantiomer is more potent and efficacious than the (S)-enantiomer. | nih.gov |

| QNX-sLXms | Alkyl chain length | Increasing from 6 to 8 carbons slightly increases potency but not efficacy. | nih.gov |

| HDAC Inhibitors | Substituent on benzylidene side chain | 4-Chloro substitution enhances cytotoxic and HDAC inhibitory activity, while 3-nitro substitution diminishes it. | frontiersin.org |

| σ Receptor Ligands | Amine ring size and nitrogen position | Constraining the nitrogen within a specific ring structure is key to high σ2 receptor affinity and selectivity. | nih.gov |

The design and synthesis of novel derivatives of 6-amino-5-bromoquinoxaline are driven by the goal of improving their pharmacological properties, such as potency, selectivity, and metabolic stability. The core structure of 6-amino-5-bromoquinoxaline serves as a versatile scaffold for chemical modifications. innospk.com

One common synthetic route to 6-amino-5-bromoquinoxaline starts with 4-nitro-o-phenylenediamine (B140028), which undergoes cyclization with glyoxal (B1671930) to form 6-nitroquinoxaline (B1294896). This is followed by reduction of the nitro group to an amino group, and then selective bromination at the 5-position. researchgate.net A high-yield synthesis method utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) as the brominating agent, which allows the reaction to proceed under mild conditions with yields up to 97.6%.

The design of novel derivatives often involves a principle of structural optimization, guided by the pharmacophoric features of a known active compound or receptor target. frontiersin.org For example, in the design of new HDAC inhibitors, quinoxaline derivatives were synthesized to include moieties that could occupy a vacant pocket in the HDAC receptor, with the aim of enhancing binding affinity. frontiersin.org

The synthesis of these novel derivatives frequently involves multi-step reaction sequences. For instance, new anticancer agents based on a quinoxaline pharmacophore were developed through a condensation reaction between hexane-3,4-dione and methyl 3,4-diaminobenzoate (B8644857) as an initial step. nih.gov Further modifications can be introduced to the quinoxaline ring system. Hydrazinoquinoxalines, prepared from bromoquinoxaline derivatives, can serve as key intermediates for the synthesis of a variety of heterocyclic systems, such as pyrazolo, tetrazolo, and triazoloquinoxalines, by reacting them with different reagents. mdpi.com

Another synthetic strategy involves the derivatization of the amino group of 6-amino-5-bromoquinoxaline. For example, treatment of 6-amino-5-bromoquinoxaline hydrobromide with thiophosgene yields 5-bromo-6-isothiocyanato-quinoxaline. google.com This isothiocyanate intermediate can then be reacted with other molecules to create more complex derivatives with potential therapeutic applications. google.com Furthermore, nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, have been employed to introduce various aminoalkyl groups onto the quinoxaline ring, demonstrating a modern approach to synthesizing functionalized derivatives. acs.org

These synthetic efforts, combined with computational docking studies and in vitro screening, facilitate the rational design of new 6-amino-5-bromoquinoxaline analogues with improved pharmacological profiles for a range of diseases, including inflammatory conditions and cancer. frontiersin.orgnih.gov

Advanced Materials Science Applications of 6 Amino 5 Bromoquinoxaline

Utilization in Fluorescent Probes and Biological Imaging Agents

The inherent photophysical properties of the quinoxaline (B1680401) scaffold, combined with the electronic influence of the amino and bromo substituents, make 6-amino-5-bromoquinoxaline an attractive platform for the development of fluorescent probes. chemimpex.cominnospk.com Modification of this core structure has led to the creation of novel probes for biological imaging, a technique crucial for visualizing and understanding complex processes within living cells. chemimpex.com

The stability and reactivity of 6-amino-5-bromoquinoxaline make it a suitable candidate for designing probes that can detect specific biological molecules or changes in the cellular environment. innospk.com The amino group, a strong electron-donating group, and the quinoxaline ring system can act as a fluorophore. The bromine atom offers a site for further chemical reactions, allowing for the attachment of specific recognition units or modulating the probe's fluorescent properties. nih.gov For instance, derivatives can be designed to exhibit changes in their fluorescence intensity or wavelength upon binding to a target analyte, enabling its detection and quantification. nih.govmdpi.com This "turn-on" or ratiometric response is highly desirable for sensitive and selective bio-imaging applications. mdpi.com These molecular probes are instrumental in enhancing visualization techniques in cellular biology, aiding researchers in studying enzyme activity and protein interactions. chemimpex.com

Table 1: Physical and Chemical Properties of 6-Amino-5-bromoquinoxaline

| Property | Value |

| CAS Number | 50358-63-9 |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| Appearance | Light yellow to dark green crystalline powder |

| Melting Point | 155-159 °C |

| Purity | ≥98% |

| Data sourced from multiple chemical suppliers and databases. chemimpex.comcymitquimica.comscbt.comtcichemicals.com |

Role in Organic Semiconductors and Electronic Device Development

In the realm of materials science, 6-amino-5-bromoquinoxaline is utilized in the development of organic semiconductors. chemimpex.cominnospk.com These materials are the active components in a variety of electronic devices, including sensors, transistors, and potentially organic solar cells. chemimpex.comambeed.com The compound's planar quinoxaline structure facilitates π-π stacking, which is crucial for charge transport in organic semiconductor films.

The amino and bromo functional groups allow for the tuning of the material's electronic properties, such as its energy levels (HOMO/LUMO) and band gap, which are critical parameters for device performance. Its potential application extends to the development of sensors and transistors, highlighting its importance beyond biological uses. chemimpex.com The adaptability of the molecule allows it to be incorporated into larger conjugated systems, a common strategy for creating high-performance organic electronic materials. innospk.com Research into derivatives of 6-amino-5-bromoquinoxaline is part of a broader effort to create lightweight, flexible, and cost-effective electronic devices.

Table 2: Research on Quinoxaline Derivatives in Electronic Applications

| Application Area | Research Focus | Key Findings |

| Organic Light-Emitting Diodes (OLEDs) | Investigating the effect of molecular structure on the properties of quinoxaline-based molecules. | The properties of quinoxaline derivatives can be tuned for OLED applications. nih.gov |

| Anticancer Agents | Synthesis of quinoxaline derivatives and assessment of their biological activities against cancer cells. | Specific derivatives show significant anticancer activity by inducing apoptosis. nih.gov |

| Antimicrobial Agents | Development of new compounds with both anticancer and antimicrobial activity. | Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antimicrobial effects. mdpi.com |

Applications in Coordination Chemistry and Metal Complex Formation

The nitrogen atoms within the quinoxaline ring, along with the exocyclic amino group, provide multiple coordination sites for metal ions, making 6-amino-5-bromoquinoxaline a versatile ligand in coordination chemistry. chemimpex.com Its ability to form stable complexes with various metal ions expands its utility in creating novel materials with interesting magnetic, optical, or catalytic properties. chemimpex.com

The formation of these metal complexes can significantly alter the electronic and photophysical properties of the parent molecule. This can lead to the development of new phosphorescent materials, catalysts for organic reactions, or functional metal-organic frameworks (MOFs). ambeed.com The bromine atom on the quinoxaline ring can also be used in post-synthetic modification of the metal complexes, allowing for the construction of more complex, multifunctional materials.

Theoretical and Computational Investigations of 6 Amino 5 Bromoquinoxaline

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to predict molecular geometry, electronic properties, and reactivity.

DFT calculations are performed using specific functionals and basis sets to approximate the complex electron correlation effects. A common approach involves the B3LYP functional with a 6-31G(d) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net Software like Gaussian is frequently employed for these calculations. The outputs of these calculations provide a detailed picture of the molecule's electronic landscape, which is crucial for understanding its stability and reactivity.

Table 1: Typical Parameters for DFT Calculation of 6-Amino-5-bromoquinoxaline

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Method | The primary theoretical model used. | Density Functional Theory (DFT) |

| Functional | The approximation to the exchange-correlation energy. | B3LYP |

| Basis Set | The set of functions used to build molecular orbitals. | 6-31G(d) or larger |

| Software | The computational chemistry program used. | Gaussian, ORCA, etc. |

| Solvation Model | Method to simulate the effect of a solvent. | Polarizable Continuum Model (PCM) |

| Property | The molecular property being calculated. | Optimized Geometry, Electronic Energy |

A key application of DFT is the prediction of chemical reactivity. By analyzing the electron distribution, one can identify which parts of a molecule are most likely to participate in a chemical reaction. Fukui functions are a conceptual DFT tool used to describe the sensitivity of the electron density of a system to a change in the number of electrons. They help in identifying the most electrophilic and nucleophilic sites within a molecule.

For 6-Amino-5-bromoquinoxaline, Fukui indices can pinpoint the atoms most susceptible to attack. For instance, calculations can reveal the electrophilicity of the carbon atom attached to the bromine (C5). A high electrophilicity at this site suggests its favorability for nucleophilic aromatic substitution (SNAr) reactions, a common pathway for modifying such heterocyclic systems. This predictive power is invaluable for designing synthetic routes to new derivatives.

Table 2: Hypothetical Fukui Indices for Reactive Site Prediction in 6-Amino-5-bromoquinoxaline

| Atomic Site | Fukui Index (f+) for Electrophilic Attack | Fukui Index (f-) for Nucleophilic Attack | Reactivity Prediction |

|---|---|---|---|

| N1 | Low | High | Susceptible to electrophilic attack |

| N4 | Low | High | Susceptible to electrophilic attack |

| C5-Br | High (e.g., 0.45) | Low | Favors nucleophilic substitution |

| Amino Group (N) | Low | High | Potential site for electrophilic attack |

Note: The values in this table are illustrative. Actual values would be derived from specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO relates to a molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ossila.comekb.eg The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. ossila.comekb.eg

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ossila.com Conversely, a small gap indicates a molecule is more reactive. For 6-Amino-5-bromoquinoxaline, analyzing the FMOs helps in understanding its electronic transitions and potential role in charge-transfer interactions, which is particularly relevant in the design of materials for organic electronics. ossila.com These energy levels can be calculated using DFT methods and are often correlated with experimental data from techniques like cyclic voltammetry. ossila.com

Table 3: Significance of HOMO/LUMO Energy Levels

| Parameter | Definition | Chemical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. ossila.com | Represents the capacity to donate an electron. ossila.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. ossila.com | Represents the capacity to accept an electron. ossila.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. researchgate.net | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. ossila.comekb.eg |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, often static molecule, Molecular Dynamics (MD) simulations are used to predict how molecules move and interact over time. nih.goviaanalysis.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. ub.edu

For 6-Amino-5-bromoquinoxaline, MD simulations can be used to explore its conformational flexibility, particularly the rotation of the amino group and its interactions with solvent molecules. For example, simulations in different solvents like water or DMSO can model solvation effects and provide insights into the molecule's bioavailability. These simulations are often performed using software packages like GROMACS or AMBER and rely on force fields, which are sets of parameters that define the potential energy of the system. Analysis of the simulation can reveal persistent hydrogen bonds, salt bridges, and hydrophobic interactions that govern the molecule's behavior in a condensed phase. nih.gov

Molecular Docking Studies for Receptor Binding and Mechanism of Action Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action. nih.govmdpi.com

6-Amino-5-bromoquinoxaline is a known intermediate in the synthesis of brimonidine (B1667796), a selective α2-adrenergic receptor agonist used to treat glaucoma. Therefore, molecular docking studies are highly relevant for understanding how derivatives of this quinoxaline (B1680401) scaffold interact with this G-protein coupled receptor (GPCR).

In a typical docking study, the 3D structure of the target receptor is obtained from a protein database. The ligand, 6-Amino-5-bromoquinoxaline or its derivative, is then placed into the receptor's binding site, and a scoring function is used to estimate the binding affinity for numerous generated poses. nih.govtbzmed.ac.ir The results can identify key interactions, such as hydrogen bonds, ionic interactions, or hydrophobic contacts, between the ligand and specific amino acid residues in the receptor. mdpi.com This information is crucial for elucidating the mechanism of action and for rationally designing new, more potent, or selective ligands.

Table 4: Typical Parameters for a Molecular Docking Study

| Parameter | Description | Example Software/Method |

|---|---|---|

| Receptor Structure | 3D coordinates of the target protein. | Obtained from Protein Data Bank (PDB). |

| Ligand Preparation | Generation of a low-energy 3D conformation of the ligand. | Energy minimization using a force field. |

| Docking Software | Program used to perform the docking simulation. | AutoDock Vina, Glide, GOLD |

| Search Algorithm | Method used to explore the ligand's conformational space. | Lamarckian Genetic Algorithm, Monte Carlo |

| Scoring Function | Function to estimate the binding affinity (e.g., free energy of binding). | Empirical, knowledge-based, or force-field-based scores. nih.gov |

| Analysis | Identification of binding poses and key intermolecular interactions. | Visualization of hydrogen bonds, hydrophobic contacts, etc. |

Future Directions and Emerging Research Avenues for 6 Amino 5 Bromoquinoxaline

Development of Novel Sustainable Synthetic Routes

The traditional synthesis of quinoxaline (B1680401) derivatives, including 6-Amino-5-bromoquinoxaline, often relies on methods that involve harsh conditions, hazardous solvents, and significant waste production. The drive towards green chemistry is prompting a shift towards more environmentally benign and efficient synthetic protocols.

Research is now focused on several key areas to create sustainable synthetic pathways:

Green Solvents and Catalysts: Traditional syntheses often employ solvents like dichloromethane (B109758). Newer methods prioritize the use of water or ethanol (B145695) in the presence of reusable, biodegradable solid acid catalysts such as cellulose (B213188) sulfuric acid. Other promising catalysts include reusable heteropolyoxometalates and polymer-supported sulphanilic acid, which can be easily separated from the reaction mixture and recycled multiple times, reducing waste and cost.

Energy-Efficient Techniques: To minimize energy consumption associated with prolonged reaction times and high temperatures, researchers are exploring microwave and ultrasound-assisted synthesis. These techniques can accelerate reaction rates, improve yields, and often allow for reactions to be conducted under milder conditions.

Alternative Reagents: The conventional three-step synthesis of 6-Amino-5-bromoquinoxaline involves cyclization, hydrogenation, and bromination. One established method uses 1,3-dibromo-5,5-dimethylhydantoin (B127087) as a brominating agent, which is considered less toxic and provides high yields. Future research aims to identify even safer and more efficient reagents for each synthetic step.

Biocatalysis: The use of enzymes to mediate reactions represents a frontier in green synthesis. Enzyme-mediated processes operate under mild conditions and can offer high selectivity, generating minimal waste.

These sustainable approaches aim to make the production of 6-Amino-5-bromoquinoxaline and its derivatives more economical and environmentally friendly, aligning with the growing demand for sustainable practices in the chemical and pharmaceutical industries.

Table 1: Comparison of Synthetic Approaches for Quinoxaline Derivatives

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Catalysts | Strong acids, often not reusable | Reusable solid acids (e.g., cellulose sulfuric acid), heteropolyoxometalates, biocatalysts. |

| Solvents | Hazardous organic solvents (e.g., dichloromethane, acetic acid). | Water, ethanol, or solvent-free conditions. |

| Energy | High temperatures, long reflux times (2-12 hours). | Room temperature, microwave irradiation, or ultrasound assistance. |

| Efficiency | Moderate yields (e.g., 34-70%), significant waste. | High yields, minimal waste, catalyst recycling. |

| Safety | Use of toxic reagents and solvents. | Reduced toxicity, safer reaction conditions. |

Expansion of Therapeutic Applications Beyond Current Indications

The primary application of 6-Amino-5-bromoquinoxaline is as a key intermediate in the synthesis of Brimonidine (B1667796), an alpha-2 adrenergic receptor agonist used to treat glaucoma by reducing intraocular pressure. However, the inherent bioactivity of the quinoxaline scaffold presents significant opportunities for developing new therapeutic agents for a range of other diseases.

Emerging research focuses on leveraging the 6-Amino-5-bromoquinoxaline structure to create novel derivatives with potential applications in:

Oncology: Quinoxaline derivatives are actively being investigated as anticancer agents. They have shown promise as kinase inhibitors, which are crucial for controlling cell proliferation and have become important targets in cancer therapy. The unique structure of 6-Amino-5-bromoquinoxaline serves as a valuable starting point for synthesizing new compounds aimed at inhibiting tumor growth.

Antimicrobial Research: The quinoxaline ring is a component of various antibiotic molecules. Researchers are exploring derivatives of 6-Amino-5-bromoquinoxaline for their potential to combat resistant bacterial strains, addressing a critical need in modern medicine. Some synthesized tetrazolo[1,5-a]quinoxaline (B8696438) derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Neurological Disorders: Beyond glaucoma, the compound serves as a building block for drugs targeting other neurological disorders.

Inflammatory Diseases: The anti-inflammatory properties of quinoxaline derivatives are another promising area of investigation, with potential applications in treating conditions like inflammatory skin disorders.

Table 2: Potential Therapeutic Areas for 6-Amino-5-bromoquinoxaline Derivatives

| Therapeutic Area | Target/Mechanism | Research Focus | Citation(s) |

|---|---|---|---|

| Oncology | Kinase Inhibition | Development of novel kinase inhibitors to block cancer cell proliferation. | |

| Infectious Diseases | Antimicrobial Activity | Synthesis of new antibiotics to combat drug-resistant bacteria. | |

| Neurology | Receptor Modulation | Creation of compounds for various neurological conditions. | |

| Inflammation | Anti-inflammatory Action | Development of treatments for inflammatory disorders. |

Exploration in Supramolecular Chemistry and Nanomaterials

The fields of supramolecular chemistry and nanomaterials focus on creating complex, functional assemblies from molecular building blocks. The structural features of 6-Amino-5-bromoquinoxaline make it an intriguing candidate for use in these advanced applications.

The potential for this compound lies in its specific functional groups and aromatic system:

Non-Covalent Interactions: Supramolecular assemblies are held together by non-covalent forces. The 6-Amino-5-bromoquinoxaline molecule possesses a nitrogen-containing quinoxaline core capable of π-π stacking, an amino group that can act as a hydrogen bond donor, and a bromine atom that can participate in halogen bonding. These features provide multiple points of interaction for directed self-assembly.

Fluorescent Probes: Quinoxaline derivatives are known to have applications as fluorescent materials. The stability and reactivity of 6-Amino-5-bromoquinoxaline make it a candidate for developing fluorescent probes for use in biological imaging and diagnostics, allowing for enhanced visualization of cellular processes.

Nanomaterials Synthesis: Self-assembly is a key "bottom-up" approach in nanotechnology. The ability of 6-Amino-5-bromoquinoxaline to form ordered structures through intermolecular interactions could be harnessed to create novel nanomaterials with applications in organic semiconductors, catalysis, or medicine. Its capacity to form stable complexes with metal ions also suggests potential use in coordination chemistry and the development of metal-organic frameworks (MOFs).

While direct research on 6-Amino-5-bromoquinoxaline in these fields is still nascent, its inherent chemical properties provide a strong rationale for its future exploration as a versatile building block in the design of advanced materials.

Integration of Artificial Intelligence and Machine Learning in 6-Amino-5-bromoquinoxaline Research

The discovery and development of new drugs and materials is a time-consuming and expensive process. The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers a powerful paradigm to accelerate research involving 6-Amino-5-bromoquinoxaline.

AI and ML can be applied in several key areas:

Predictive Modeling: Machine learning algorithms, particularly deep learning, can be trained on large datasets of chemical compounds to predict their properties. For 6-Amino-5-bromoquinoxaline, this could involve developing Quantitative Structure-Activity Relationship (QSAR) models to predict the anticancer or antimicrobial efficacy of novel derivatives before they are synthesized, saving time and resources. ML models have already been successfully used to identify active anti-schistosomal compounds containing the quinoxaline scaffold.

Virtual Screening and Drug Design: AI can be used to screen vast virtual libraries of molecules to identify those most likely to bind to a specific biological target, such as a particular protein kinase. This enables researchers to focus their synthetic efforts on the most promising candidates derived from the 6-Amino-5-bromoquinoxaline framework.

Synthesis Planning: AI-powered retrosynthesis tools can analyze a target molecule and propose the most efficient and sustainable synthetic routes, potentially identifying novel pathways that are greener or more cost-effective than current methods.

Toxicity Prediction: A major hurdle in drug development is unforeseen toxicity. AI models can be trained to predict the potential toxicity of new compounds early in the discovery process, helping to de-risk development and focus on safer drug candidates.

By harnessing the power of AI and ML, researchers can significantly streamline the design-build-test-learn cycle, accelerating the journey of novel 6-Amino-5-bromoquinoxaline derivatives from concept to application.

常见问题

Q. What analytical methods are validated for quantifying trace levels of 6-amino-5-bromoquinoxaline in pharmaceutical matrices?

A reversed-phase HPLC-MS/MS method using a ZORBAX Eclipse Plus C18 column achieves linearity in the range of 10.03–200.55 ng/mL for this compound. Method validation showed average recoveries of 94.8–110.8% at low, middle, and high concentrations (50–150 ng/mL), with RSD <4.2%. Stability in solution is confirmed for 12 hours . This method is suitable for detecting genotoxic impurities like 6-amino-5-bromoquinoxaline in drug formulations.

Q. How can researchers synthesize 6-amino-5-bromoquinoxaline with high purity?